Tos-PEG3-C2-methyl ester
Overview
Description
Tos-PEG3-C2-methyl ester is an organic compound belonging to the class of carboxylic acid esters. This compound is characterized by its unique structure, which includes a tosyloxy group and multiple ethoxy linkages. It is commonly used in various fields such as medical, environmental, and industrial research due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-C2-methyl ester typically involves the esterification of 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as solvent distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG3-C2-methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoic acid and methanol.
Reduction: 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanol.
Scientific Research Applications
Tos-PEG3-C2-methyl ester is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Tos-PEG3-C2-methyl ester involves its ability to undergo substitution reactions, which allows it to modify other moleculesThis property is exploited in the synthesis of complex molecules and in drug delivery systems where the compound can be conjugated with therapeutic agents to enhance their solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxy-2-oxoethyl)thio propanoate: Another ester with a different functional group, used in similar applications.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: A compound with a similar backbone but different functional groups, used in material science.
Hydroxy-PEG2-(CH2)2-Boc: A compound with similar ethoxy linkages, used as a linker in various chemical syntheses.
Uniqueness
Tos-PEG3-C2-methyl ester is unique due to its tosyloxy group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific substitution reactions and in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPCWBPMJZTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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